molecular formula C15H13F3N2O2 B2782408 2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline CAS No. 217191-48-5

2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline

Cat. No.: B2782408
CAS No.: 217191-48-5
M. Wt: 310.276
InChI Key: YVWIYJDSQDRMLV-UHFFFAOYSA-N
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Description

2-Nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline (CAS 217191-48-5) is a nitro-substituted aniline derivative of interest in advanced chemical research and development. With a molecular formula of C15H13F3N2O2 and a molecular weight of 310.27 g/mol, this compound features a trifluoromethyl group and a chiral N-(1-phenylethyl) substituent, making it a valuable intermediate for synthesizing more complex molecules . Its structural complexity suggests potential applications as a ligand in catalytic systems, such as nickel-catalyzed cross-coupling reactions . Furthermore, aniline derivatives with nitro and trifluoromethyl groups are recognized as valuable starting materials for producing medicinal products and crop protection agents . This product is offered with a high purity level of 97% . Researchers should note that it is classified as harmful and an irritant, requiring careful handling. Precautionary measures include wearing protective gloves and eye/face protection, using the compound only in well-ventilated areas, and avoiding breathing its dust . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-10(11-5-3-2-4-6-11)19-13-8-7-12(15(16,17)18)9-14(13)20(21)22/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWIYJDSQDRMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline typically involves the nitration of N-(1-phenylethyl)-4-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides for substitution reactions.

Major Products

    Reduction: 2-amino-N-(1-phenylethyl)-4-(trifluoromethyl)aniline.

    Substitution: Products depend on the nucleophile used, such as 2-nitro-N-(1-phenylethyl)-4-(substituted)aniline.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H13F3N2O2
  • Molecular Weight : 320.30 g/mol
  • Functional Groups : Nitro group (-NO2), Trifluoromethyl group (-CF3), Aniline structure

The presence of these functional groups enhances the compound's reactivity and biological properties, making it suitable for various applications.

Chemistry

  • Synthetic Intermediates :
    • 2-Nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo several chemical reactions such as reduction, substitution, and oxidation.
Reaction TypeDescriptionCommon Reagents
ReductionNitro group can be reduced to an amino groupHydrogen gas with palladium catalyst, sodium borohydride
SubstitutionTrifluoromethyl group can be replaced by nucleophilesVarious nucleophiles (amines, thiols)
OxidationPhenylethyl group can be oxidized to ketones or acidsPotassium permanganate, chromium trioxide

Biology

  • Biological Activity :
    • The compound is investigated for its potential antimicrobial and anticancer properties. The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Mechanisms of Action :
    • The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and increasing bioavailability.

Case Studies in Anticancer Properties

Research has shown that derivatives of this compound exhibit significant anticancer activity:

  • Cytotoxicity Studies :
    • A study revealed that compounds with similar structures could induce apoptosis in cancer cell lines such as SW480 (colon cancer) and K-562 (leukemia), with IC50 values ranging from 1.5 to 10 µM.
CompoundCell LineIC50 (µM)Mechanism
This compoundSW480<10Induces apoptosis
Related Thiourea DerivativeK-5621.5Pro-apoptotic activity
  • Mechanistic Insights :
    • Another investigation focused on apoptotic pathways activated by these compounds, demonstrating significant late apoptosis in treated cancer cells through flow cytometry analysis.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound for drug discovery targeting hormonal pathways and cancer therapy. Its unique structural characteristics make it suitable for further optimization in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key physicochemical and synthetic parameters of 2-nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline with its analogs:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key References
This compound 1-Phenylethyl 324.3* N/A Discontinued†
2-Nitro-N-(2-phenylethyl)-4-(trifluoromethyl)aniline 2-Phenylethyl 324.3 98 69%
2-Nitro-4-(trifluoromethyl)aniline H (Parent compound) 206.1 N/A Commercially available (98% purity)
2,4-Dinitro-N-(2-phenylethyl)aniline 2-Phenylethyl + 4-NO₂ 301.3 N/A N/A
2-Nitro-N-(thiophen-3-ylmethyl)-4-(trifluoromethyl)aniline Thiophen-3-ylmethyl 296.3 N/A N/A

*Calculated based on formula. †Discontinued by CymitQuimica due to unspecified reasons, possibly synthesis challenges .

Key Observations:
  • Substituent Position : The 1-phenylethyl vs. 2-phenylethyl substitution (chiral vs. linear alkyl chain) may influence steric effects and crystallinity. The 2-phenylethyl analog crystallizes at 98°C, while data for the 1-phenylethyl derivative is unavailable .
  • Electron-Withdrawing Groups : The trifluoromethyl group enhances electrophilicity, aiding nucleophilic substitution reactions. The parent compound (without the phenylethyl group) is commercially available, highlighting its utility as a synthetic intermediate .
  • Heterocyclic vs.

Commercial and Industrial Considerations

  • The parent compound (2-nitro-4-(trifluoromethyl)aniline) is produced at scale (up to 250g batches) with 98% purity, underscoring its industrial utility .
  • Derivatives like the 1-phenylethyl analog face discontinuation, likely due to niche applications or synthesis hurdles .

Biological Activity

2-Nitro-N-(1-phenylethyl)-4-(trifluoromethyl)aniline is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a nitro group and a trifluoromethyl group. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H15F3N2O2
  • Molecular Weight : 320.30 g/mol
  • Functional Groups : Nitro group (-NO2), Trifluoromethyl group (-CF3), Aniline structure

The presence of these functional groups contributes to the compound's chemical reactivity and biological properties, enhancing its lipophilicity and bioavailability, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its interaction with various molecular targets within cells.

Anticancer Properties

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For example:

  • Cytotoxicity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines such as SW480 (colon cancer) and K-562 (leukemia), with IC50 values ranging from 1.5 to 10 µM. These compounds demonstrated better growth inhibition compared to standard chemotherapeutic agents like cisplatin .
CompoundCell LineIC50 (µM)Mechanism
This compoundSW480<10Induces apoptosis
Related Thiourea DerivativeK-5621.5Pro-apoptotic activity

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various aniline derivatives against multiple cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced potency due to increased membrane permeability and interaction with cellular targets .
  • Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by these compounds, demonstrating significant late apoptosis in treated cancer cells through flow cytometry analysis .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential lead compound for drug discovery targeting hormonal pathways and cancer therapy. Its unique structural characteristics make it suitable for further optimization in medicinal chemistry.

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